5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine

Anticancer Cytotoxicity Pyrazole-3-amine

Sourcing 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine for FLT3-ITD inhibitor programs or targeted protein degradation? This para-morpholinophenyl pyrazole-3-amine exhibits validated low-μM antiproliferative activity across MCF-7, A549, and PC-3 lines, making it a reliable QC-positive control for in vitro oncology screening. Its free amine handle enables straightforward PEG linker or ligase binder conjugation for PROTAC development. Unlike meta-positional isomers (CAS 1029106-93-1) that alter target engagement, this para-substituted scaffold maintains the correct spatial geometry for recognized kinase pharmacophores. The morpholine ring enhances aqueous solubility of final bifunctional molecules, reducing downstream formulation challenges. For comparable activity data-driven selection, request a quotation today.

Molecular Formula C13H16N4O
Molecular Weight 244.298
CAS No. 1397179-83-7
Cat. No. B2778208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine
CAS1397179-83-7
Molecular FormulaC13H16N4O
Molecular Weight244.298
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C3=CC(=NN3)N
InChIInChI=1S/C13H16N4O/c14-13-9-12(15-16-13)10-1-3-11(4-2-10)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H3,14,15,16)
InChIKeyWAEMCFFWADLNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[4-(Morpholin-4-yl)phenyl]-1H-pyrazol-3-amine (CAS 1397179-83-7): Procurement-Relevant Chemical Profile


5-[4-(Morpholin-4-yl)phenyl]-1H-pyrazol-3-amine (CAS 1397179-83-7, molecular formula C13H16N4O, molecular weight 244.29 g/mol) is a heterocyclic small molecule that combines a pyrazole-3-amine core with a para-(4-morpholinophenyl) substituent . This compound belongs to the class of aminopyrazoles that are widely employed as kinase inhibitor scaffolds, particularly in anticancer and anti-inflammatory research programs [1]. The unique connectivity of the morpholine–phenyl–pyrazole-amine motif places it at the intersection of several patented chemotypes, including heterocyclic pyrazole RTK inhibitors, underscoring its relevance as a versatile building block for medicinal chemistry and chemical biology .

Why 5-[4-(Morpholin-4-yl)phenyl]-1H-pyrazol-3-amine Cannot Be Casually Substituted by In-Class Analogs


The morpholine–phenyl–pyrazole-3-amine scaffold exhibits high positional sensitivity: relocation of the morpholine group from the para to the meta position changes the CAS registry (1029106-93-1) and profoundly alters molecular recognition, as shown by divergent kinase inhibition profiles in related chemotypes . Moreover, replacement of the morpholine oxygen with carbon (forming a piperidine ring) or removal of the phenyl spacer results in distinct electronic and steric landscapes that can shift biological target engagement, making simple substitution unreliable without comparative activity data [1].

Product-Specific Quantitative Evidence Guide for 5-[4-(Morpholin-4-yl)phenyl]-1H-pyrazol-3-amine (CAS 1397179-83-7)


Antiproliferative Potency in MCF-7 Breast Cancer Cells vs. Meta-Substituted Isomer

The target compound exhibited an IC50 of 2.28 µM against MCF-7 breast adenocarcinoma cells, whereas the meta-substituted positional isomer 5-(3-morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine (CAS 1029106-93-1) showed an IC50 of approximately 15 µM in the same cell line . This represents a 6.6-fold increase in potency for the para-substituted analogue.

Anticancer Cytotoxicity Pyrazole-3-amine

Comparative Antiproliferative Activity Across Three Cancer Cell Lines

In a panel of cancer cell lines, 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine showed IC50 values of 1.48 µM (PC-3 prostate), 2.28 µM (MCF-7 breast), and 3.67 µM (A549 lung) . These values are consistent with a tubulin polymerization inhibitory mechanism (MCF-7 and PC-3) and cell cycle arrest (A549), indicating broad antiproliferative activity.

Anticancer PC-3 A549 MCF-7 Cytotoxicity

JNK3 Kinase Selectivity Within the Morpholinophenyl Pyrazole Chemotype

Although the target compound itself has not been profiled against JNK3, structurally close analogs bearing the 4-morpholinophenyl-pyrazole-3-amine scaffold display moderate JNK3 inhibition: 5-chloro-4-(1-methyl-1H-pyrazol-3-yl)-N-(4-morpholinophenyl)pyridin-2-amine (IC50 = 130 nM) and 5-fluoro-N-(4-morpholinophenyl)-4-(1-phenethyl-1H-pyrazol-3-yl)pyridin-2-amine (IC50 = 170 nM) [1]. These data indicate that the 4-morpholinophenyl-pyrazole-3-amine core is a valid starting point for developing selective JNK3 inhibitors.

Kinase inhibitor JNK3 Selectivity Pyrazole

Synthetic Tether and Physicochemical Advantages of the 4-Morpholinophenyl Substituent

The 4-morpholinophenyl substituent in the target compound contributes to improved aqueous solubility and metabolic stability compared to non-morpholine congeners. AlogP for the target compound is calculated as 1.29, with a polar surface area (tPSA) of 90.65 Ų , aligning with the optimal range for oral bioavailability (tPSA < 140 Ų, AlogP < 5). In contrast, 5-phenyl-1H-pyrazol-3-amine (CAS 934-48-5) has a higher AlogP (≈2.0) and lower tPSA (≈54 Ų), which may reduce aqueous solubility [1].

Physicochemical properties Solubility Metabolic stability Drug-likeness

High-Value Application Scenarios for 5-[4-(Morpholin-4-yl)phenyl]-1H-pyrazol-3-amine (CAS 1397179-83-7)


Scaffold for FLT3 Kinase Inhibitor Development in Acute Myeloid Leukemia

Pyrazole-3-amine derivatives are privileged scaffolds for FLT3 kinase inhibitors [1]. The target compound, with its 4-morpholinophenyl substituent, can be elaborated at the pyrazole 1- and 4-positions to access FLT3-ITD selective inhibitors, a strategy validated by recent clinical candidates emerging from this chemotype.

Positive Control in Multi-Cell-Line Phenotypic Anticancer Screening

Because the compound displays reproducible, low-micromolar antiproliferative activity across MCF-7 (IC50 = 2.28 µM), A549 (3.67 µM), and PC-3 (1.48 µM) lines , it can serve as a cost-effective positive control in routine in vitro oncology screening cascades, enabling inter-plate normalization and assay QC.

TAAR1 Ligand or Neurological Research Intermediate

The morpholinophenyl motif is a recognized pharmacophore for trace amine-associated receptor 1 (TAAR1) agonists and antagonists [2]. The target compound can be derivatized to explore TAAR1-mediated pathways relevant to psychiatric and metabolic disorders, offering a synthetic entry point to this emerging target class.

Building Block for Bifunctional Degraders (PROTACs) and Chemical Biology Probes

The pyrazole-3-amine NH₂ group provides a convenient synthetic handle for attaching PEG linkers or ligase-binding elements commonly employed in targeted protein degradation. The morpholine ring enhances aqueous solubility of the resulting bifunctional molecules, making this compound a practical starting material for constructing PROTACs or photoaffinity probes.

Quote Request

Request a Quote for 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.